3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
CAS No.: 1042515-66-1
Cat. No.: VC2783162
Molecular Formula: C12H9ClF3N3
Molecular Weight: 287.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042515-66-1 |
|---|---|
| Molecular Formula | C12H9ClF3N3 |
| Molecular Weight | 287.67 g/mol |
| IUPAC Name | 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C12H9ClF3N3/c13-10-5-8(12(14,15)16)6-18-11(10)19-7-9-3-1-2-4-17-9/h1-6H,7H2,(H,18,19) |
| Standard InChI Key | JIOFKKUTPMHPLE-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine consists of a 3-chloro-5-(trifluoromethyl)pyridin-2-amine core with a pyridin-2-ylmethyl group attached to the amino nitrogen. The molecule features multiple nitrogen atoms that function as hydrogen bond acceptors, while the secondary amine serves as both a hydrogen bond donor and acceptor. The trifluoromethyl group enhances lipophilicity and metabolic stability, characteristics valuable in pharmaceutical compounds .
The structural components can be classified as:
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A substituted pyridine ring bearing a chloro group at position 3 and a trifluoromethyl group at position 5
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A secondary amine at position 2 of the first pyridine ring
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A second pyridine ring connected via a methylene bridge to the secondary amine
Physical and Chemical Properties
Based on structural analysis and comparison with analogous compounds, the following properties can be established:
Table 1: Physicochemical Properties of 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
The presence of the trifluoromethyl group contributes significantly to the compound's lipophilicity, while the chlorine substituent provides a reactive site for potential chemical modifications through cross-coupling reactions .
Synthesis Methods
Nucleophilic Aromatic Substitution Approach
The most direct synthesis pathway would involve nucleophilic aromatic substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with pyridin-2-ylmethylamine. This approach is analogous to methods described for similar compounds in the literature . The reaction would involve:
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Dissolution of 2,3-dichloro-5-(trifluoromethyl)pyridine in an appropriate solvent (typically methanol or acetonitrile)
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Addition of an activating agent (such as triethylamine)
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Heating under reflux conditions (4-6 hours) followed by cooling
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Filtration and purification steps to isolate the desired product
This method selectively targets the more reactive 2-position of the dichloro-substituted pyridine, leaving the 3-chloro group intact .
Secondary Amine Formation from Primary Amine
An alternative synthetic route could involve:
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Starting with 3-Chloro-5-(trifluoromethyl)pyridin-2-amine as a precursor
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N-alkylation with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine in the presence of a base (typically potassium carbonate or sodium hydride)
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Reaction in a polar aprotic solvent such as DMF or acetonitrile
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Purification through chromatography or recrystallization
This approach is comparable to the synthesis methods for structurally related compounds like 3-chloro-N-(furan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine .
Reductive Amination Route
A third potential synthesis method could involve reductive amination:
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Reaction of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine with pyridine-2-carbaldehyde
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Formation of an imine intermediate
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Reduction with sodium cyanoborohydride or sodium triacetoxyborohydride
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Isolation and purification of the final product
This approach would be particularly useful for scale-up and industrial applications due to its potential for high yields and fewer side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected 1H NMR spectral features for 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine would include:
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Aromatic protons from both pyridine rings (δ 7.0-8.6 ppm)
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A singlet for the methylene bridge (approximately δ 4.5-4.7 ppm)
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A broad singlet for the NH proton (approximately δ 5.5-6.5 ppm)
The 19F NMR would show a characteristic singlet at approximately -60 to -65 ppm, corresponding to the trifluoromethyl group .
13C NMR would exhibit signals for:
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Aromatic carbons from both pyridine rings (δ 110-160 ppm)
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The carbon bearing the trifluoromethyl group (quartet due to C-F coupling)
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The methylene carbon (approximately δ 45-50 ppm)
Mass Spectrometry
Mass spectrometric analysis would reveal:
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Molecular ion peak at m/z 287.67 [M]+
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Characteristic isotope pattern due to the presence of chlorine (35Cl/37Cl)
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Fragment ions potentially including loss of pyridin-2-ylmethyl group, loss of CF3, and cleavage of the C-N bond
Chromatographic Methods
High-performance liquid chromatography (HPLC) analysis of 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine could be performed using a reverse-phase approach similar to that described for related compounds :
Table 2: HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 or equivalent C18 column |
| Mobile Phase | Acetonitrile/water with 0.1% phosphoric acid (or formic acid for MS compatibility) |
| Gradient | 30-80% acetonitrile over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV (260 nm) or MS detection |
| Temperature | 25°C |
| Sample Preparation | Dissolution in acetonitrile or methanol |
This method would be suitable for both analytical characterization and quality control assessments of the synthesized compound .
Enzyme Inhibition
The presence of the trifluoromethyl group enhances membrane permeability and metabolic stability, while the dual pyridine rings could enable interactions with enzyme binding pockets. Related compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl scaffold have demonstrated inhibitory activity against bacterial phosphopantetheinyl transferase .
Antimicrobial Properties
Compounds featuring the 3-chloro-5-(trifluoromethyl)pyridine core, particularly when incorporated into heterocyclic systems, have shown antimicrobial activity against bacteria including methicillin-resistant Staphylococcus aureus . The pyridin-2-ylmethyl substituent could potentially enhance these properties by increasing interactions with bacterial targets.
Agricultural Applications
Structurally related compounds are utilized as intermediates in the synthesis of fluopyram and other agrochemicals . The compound's potential fungicidal activity would be valuable for crop protection applications.
Chemical Reactivity and Modifications
Nucleophilic Substitution at the 3-Position
The chlorine atom at position 3 of the pyridine ring represents a reactive site for nucleophilic aromatic substitution reactions. This reactivity could be exploited to create libraries of derivatives with modified properties:
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Replacement with nitrogen nucleophiles (amines, azides)
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Substitution with oxygen nucleophiles (alkoxides, phenoxides)
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Replacement with sulfur nucleophiles (thiols, thiolates)
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Palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, or Sonogashira)
Modifications of the Pyridin-2-ylmethyl Group
The pyridin-2-ylmethyl moiety offers additional opportunities for structural modification:
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Functionalization of the pyridine ring through direct C-H activation
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Introduction of substituents at various positions of the pyridine ring
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Modification of the methylene bridge (oxidation, alkylation)
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Replacement with alternative heterocyclic systems
These modifications could be employed to optimize physical properties, biological activity, or synthetic utility.
Applications in Medicinal Chemistry
Drug-Like Properties
3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine possesses several features favorable for drug development:
Table 4: Assessment of Drug-Like Properties
| Property | Value/Assessment | Significance in Drug Design |
|---|---|---|
| Molecular Weight | 287.67 g/mol | Below 500 g/mol (Lipinski's Rule) |
| LogP (estimated) | 2.5-3.0 | Appropriate lipophilicity for membrane permeation |
| H-bond Acceptors | 3 (N atoms) | Within Lipinski's limit (<10) |
| H-bond Donors | 1 (NH) | Within Lipinski's limit (<5) |
| Rotatable Bonds | 2 | Low molecular flexibility, potentially favorable entropy profile |
| Aromatic Rings | 2 | Suitable for π-π interactions with protein targets |
These properties suggest good potential for oral bioavailability, making the compound an interesting scaffold for medicinal chemistry exploration.
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